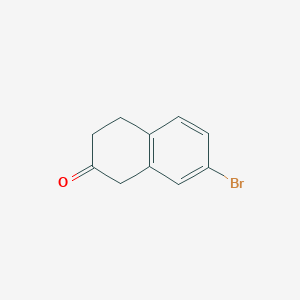

7-Bromo-2-tetralone

Description

Significance and Research Context of 7-Bromo-2-tetralone in Organic Synthesis

The significance of this compound in organic synthesis stems from its distinct reactivity. chemimpex.com The presence of both a ketone functional group and a bromine atom on the tetralone framework allows for a wide range of chemical modifications. cymitquimica.com The ketone group can undergo reactions such as reductions to form alcohols or condensation reactions, while the bromine atom's presence enhances the potential for electrophilic substitution reactions. chemimpex.com This dual reactivity makes it an important raw material and intermediate for creating diverse chemical architectures. chemimpex.comlookchem.com

In the broader research context, substituted tetralones like the 7-bromo derivative are recognized for their strong reactivity and suitability as starting materials for a variety of synthetic compounds, including pharmaceuticals and natural product derivatives. researchgate.net The ability to functionalize the molecule at different positions makes this compound a crucial tool for chemists aiming to develop novel compounds. chemimpex.com Its role as a building block is central to the synthesis of various organic compounds, including other naphthalene (B1677914) and ketone derivatives. chembk.com

Role of this compound as a Key Intermediate in Complex Molecule Synthesis

This compound serves as a pivotal intermediate in the synthesis of a multitude of complex and often bioactive molecules. chemimpex.com Its structure is a key component in the development of pharmaceuticals, particularly as a precursor to potential anti-inflammatory and analgesic agents. chemimpex.com For instance, it is used in the synthesis of tetrahydroisoquinolines and other polycyclic pharmaceutical compounds.

One notable application is its use as an intermediate in the multi-step synthesis of new hydantoin (B18101) compounds, a class of molecules with various pharmacological applications. ajptonline.com Research has demonstrated its utility in creating complex heterocyclic systems through reactions like the Bucherer-Berg reaction. ajptonline.com Furthermore, brominated compounds, including tetralone derivatives, are instrumental in the synthesis of various bioactive compounds, such as diterpenes and sesquiterpenes. ingentaconnect.com The strategic placement of the bromine atom on the tetralone scaffold provides a reactive handle for introducing further chemical complexity, solidifying its role as an essential building block in the synthesis of elaborate molecular structures. chemimpex.com

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C10H9BrO chemimpex.com |

| Molecular Weight | 225.08 g/mol chemimpex.com |

| Appearance | Off-white to light yellow crystalline powder chemimpex.com |

| Melting Point | 72-79 °C chembk.com |

| Boiling Point | ~310-319.2 °C chembk.com |

| Solubility | Soluble in organic solvents like alcohols and ethers chembk.com |

| CAS Number | 132095-54-6 chemimpex.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-bromo-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTYMQMYDHAKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395115 | |

| Record name | 7-BROMO-2-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132095-54-6 | |

| Record name | 7-Bromo-2-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132095-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-BROMO-2-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Bromo 2 Tetralone and Its Derivatives

Established Synthetic Pathways Utilizing 7-Bromo-2-tetralone

Established methods for the synthesis of this compound and its subsequent use in creating more complex molecules often rely on foundational organic reactions. These pathways are characterized by multi-step sequences that strategically build molecular complexity.

Multi-Step Synthesis Approaches

Multi-step syntheses are fundamental to organic chemistry, allowing for the construction of complex molecules from simpler, commercially available starting materials. In the context of this compound, it serves as a crucial intermediate in the synthesis of various compounds, including hydantoins and amino alcohol derivatives containing 1,3,4-oxadiazole (B1194373) moieties. hep.com.cnhep.com.cn

One notable multi-step synthesis involves using this compound as a key intermediate for producing a series of new hydantoin (B18101) compounds. hep.com.cn This process highlights the utility of this compound as a scaffold upon which further chemical transformations can be performed. Another example is the synthesis of amino alcohol derivatives with 1,3,4-oxadiazole moieties, which also commences from this compound. hep.com.cn These synthetic routes underscore the importance of this compound in medicinal chemistry research.

Furthermore, the conversion of 6-bromo-1-tetralone into 6-bromo-2-tetralone (B1270756) has been achieved through a series of simple process steps, resulting in a high-purity product with stable, high yields. google.com This transformation is significant as it provides an accessible route to the 2-tetralone (B1666913) isomer, which can then be utilized in further synthetic applications.

Key Reaction Steps (e.g., Ullmann, Suzuki, Bucherer-Berg Reactions)

Several key named reactions are instrumental in the synthesis of derivatives from bromo-tetralones. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, which are crucial for building molecular diversity.

The Ullmann reaction , for instance, is employed to form biaryl compounds from aryl halides. The Suzuki coupling reaction, a versatile palladium-catalyzed cross-coupling method, facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and an organoboron species. hep.com.cn This reaction has been used in conjunction with this compound to create complex molecular frameworks. hep.com.cn For example, a synergistic approach combining Suzuki-Miyaura cross-coupling and ring-closing metathesis has been developed to synthesize a variety of spirocyclic and polycyclic compounds. researchgate.netbeilstein-journals.org

The Bucherer-Berg reaction is a classic method for synthesizing hydantoins from ketones, ammonium (B1175870) carbonate, and a cyanide source. hep.com.cnwikipedia.org This multi-component reaction provides a direct route to spiro-hydantoin derivatives from tetralones. ajptonline.comalfa-chemistry.com The reaction mechanism involves the initial formation of an aminonitrile, which then cyclizes to form a hydantoin ring. wikipedia.org Research has demonstrated the synthesis of novel hydantoin compounds using this compound as an intermediate, with the Bucherer-Berg reaction being a key step in the process. hep.com.cnhep.com.cn

The Bucherer reaction , a related but distinct transformation, facilitates the conversion of naphthols to naphthylamines and is significant in the synthesis of various naphthalene (B1677914) derivatives. wikipedia.orgacs.org

| Reaction | Description | Application with Bromo-tetralones | Reference |

|---|---|---|---|

| Ullmann Reaction | Forms biaryl compounds from aryl halides, typically using copper. | Synthesis of biaryl derivatives from bromo-tetralones. | |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of organoboron compounds with halides. | Formation of C-C bonds to create complex polycyclic and spirocyclic structures from this compound. | hep.com.cnresearchgate.netbeilstein-journals.org |

| Bucherer-Berg Reaction | Synthesizes hydantoins from ketones, ammonium carbonate, and cyanide. | Direct synthesis of hydantoin derivatives from this compound. | hep.com.cnwikipedia.orgajptonline.comalfa-chemistry.comhep.com.cn |

| Bucherer Reaction | Reversible conversion of a naphthol to a naphthylamine. | Synthesis of amino-naphthalene derivatives. | wikipedia.orgacs.org |

Cyclization and Bromination in Tetralone Formation

The formation of the tetralone core structure itself involves crucial cyclization and bromination steps. A common method for synthesizing 7-bromo-1-tetralone (B30877) is through the cyclization of 4-(4-bromophenyl)butanoic acid. vulcanchem.com This intramolecular Friedel-Crafts acylation is typically promoted by a dehydrating agent like phosphorus pentoxide at elevated temperatures. vulcanchem.com

Direct bromination of tetralones is another key strategy. For instance, the bromination of 7-methoxy-1-tetralone (B20472) with N-bromosuccinimide (NBS) in acetonitrile (B52724) has been reported to produce the corresponding bromo-tetralone in high yield. researchgate.net Similarly, direct bromination of 2-tetralone can be achieved using molecular bromine in the presence of a Lewis acid catalyst to yield brominated isomers. The synthesis of 7-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one also involves a bromination step followed by cyclization.

| Starting Material | Reagents and Conditions | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 4-(4-bromophenyl)butanoic acid | Phosphorus pentoxide, Toluene, 110°C | 7-Bromo-1-tetralone | Intramolecular Friedel-Crafts Acylation (Cyclization) | vulcanchem.com |

| 7-methoxy-1-tetralone | N-bromosuccinimide (NBS), Acetonitrile | Bromo-derivative of 7-methoxy-1-tetralone | Bromination | researchgate.net |

| 2-tetralone | Molecular bromine, Lewis acid catalyst (e.g., FeBr₃), Dichloromethane or Chloroform, 40-60°C | 5-Bromo-2-tetralone (B157838) | Direct Bromination |

Advanced Synthetic Strategies Involving this compound

More recent synthetic efforts have focused on developing advanced strategies that offer greater control over stereochemistry and improve reaction efficiency through catalysis.

Enantioselective Synthesis Methodologies

The development of enantioselective methods is crucial for the synthesis of chiral molecules, particularly for pharmaceutical applications. Asymmetric catalysis provides a powerful tool for preparing enantiomerically pure compounds.

An example of this is the enantioselective alkylation of 1-methyl-7-methoxy-2-tetralone to produce a key intermediate for the analgesic drug dezocine. beilstein-journals.org In this work, various cinchona alkaloid-derived catalysts were screened for the phase-transfer catalyzed alkylation, with the optimal catalyst affording the desired product in good yield and enantiomeric ratio. beilstein-journals.orgnih.gov This approach highlights the potential for creating chiral centers at the C1 position of the tetralone ring with high stereocontrol.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. In the context of this compound synthesis, catalytic approaches have been explored for both the bromination step and subsequent functionalization.

For instance, iron-based catalytic systems using hydrogen peroxide as an oxidant have been developed for the bromination of 2-tetralone. This method allows for the in situ regeneration of bromine, providing a more sustainable alternative to using stoichiometric amounts of molecular bromine.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are central to the catalytic functionalization of this compound and its derivatives. hep.com.cnacs.org These methods allow for the efficient construction of carbon-carbon bonds under mild conditions, enabling the synthesis of a wide array of complex molecules from the this compound scaffold. beilstein-journals.org

Comparative Synthesis of Structurally Related Brominated Tetralones

The synthesis of brominated tetralones is a crucial area of research due to their utility as intermediates in the preparation of various biologically active molecules. guidechem.comhep.com.cnchemimpex.com The position of the bromine atom on the tetralone scaffold significantly influences the synthetic strategy and the reactivity of the resulting compound. This section provides a comparative overview of synthetic methodologies for producing various structurally related brominated 2-tetralones.

Synthesis of 6-Bromo-2-tetralone

Two primary synthetic routes for 6-bromo-2-tetralone have been reported, starting from different precursors. One common method involves the Friedel-Crafts acylation of a substituted benzene (B151609) derivative, while another approach utilizes the transformation of a 1-tetralone (B52770) precursor.

One established method begins with 4-bromophenylacetic acid, which is converted to its acid chloride. This intermediate then undergoes a Friedel-Crafts reaction with ethylene (B1197577) in the presence of aluminum chloride to yield 6-bromo-2-tetralone. google.comprepchem.com An alternative high-yield synthesis starts from 6-bromo-1-tetralone. google.com This process involves a four-step sequence: reduction of the 1-keto group, dehydration to an alkene, epoxidation, and subsequent epoxide ring-opening to furnish the 2-tetralone. google.com This latter method is highlighted for its simple process and stable, high yields. google.com

Table 1: Comparative Synthesis of 6-Bromo-2-tetralone

| Starting Material | Key Reagents | Reaction Sequence | Yield | Reference |

|---|---|---|---|---|

| 4-Bromophenylacetic acid | Thionyl chloride, Aluminum chloride, Ethylene | 1. Acyl chloride formation2. Friedel-Crafts acylation/cyclization | 95% | prepchem.com |

Synthesis of 5-Bromo-2-tetralone

The synthesis of 5-bromo-2-tetralone typically involves the direct bromination of 2-tetralone. The choice of brominating agent and reaction conditions is critical for achieving regioselectivity for the 5-position.

Traditional methods employ molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). More contemporary and safer methods utilize N-Bromosuccinimide (NBS) with a radical initiator, which offers improved selectivity and less corrosive reaction conditions. Another modern approach involves an iron-catalyzed system with hydrogen peroxide as an oxidant to generate bromine in situ from hydrobromic acid, which proceeds under milder conditions.

Table 2: Comparative Synthesis of 5-Bromo-2-tetralone from 2-Tetralone

| Brominating Agent/System | Catalyst/Initiator | Solvent | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|

| Molecular Bromine (Br₂) | Iron(III) bromide (FeBr₃) | Dichloromethane or Chloroform | 40–60 | Not specified | |

| N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) or light | Carbon tetrachloride (CCl₄) | 60–80 | 65–75% |

Synthesis of 8-Bromo-2-tetralone (B58458)

The synthesis of 8-bromo-2-tetralone can be achieved starting from 2-bromophenylacetic acid. tandfonline.comtandfonline.comscribd.com The process involves a Friedel-Crafts acylation with ethylene followed by an intramolecular alkylation to form the tetralone ring system. tandfonline.comscribd.com This method has been reported to produce the target compound in good yield. tandfonline.comscribd.com An alternative reported synthesis uses 2-bromo-phenylacetyl chloride and chromium trioxide. guidechem.com

Table 3: Synthesis of 8-Bromo-2-tetralone

| Starting Material | Key Reagents | Reaction Type | Yield | Reference |

|---|---|---|---|---|

| 2-Bromophenylacetic acid | Ethylene, Friedel-Crafts catalysts | Friedel-Crafts acylation/cyclization | 68% | tandfonline.com |

Synthesis of Other Structurally Related Brominated Tetralones

The synthesis of other brominated tetralones, such as those substituted at the C1 position or with additional functional groups, often requires different strategies. For instance, 2-bromo-1-tetralone (B83307) derivatives can be prepared by the direct bromination of the corresponding 1-tetralone. google.com For example, 6,7-dichloro-1-tetralone (B1584135) can be reacted with bromine in ethyl ether or carbon disulfide to yield 2-bromo-6,7-dichloro-1-tetralone with a high yield. google.com

Reactivity and Mechanistic Investigations of 7 Bromo 2 Tetralone

Electrophilic Substitution Reactions of 7-Bromo-2-tetralone

The structure of this compound, featuring both a ketone and a bromine-substituted aromatic ring, allows for a variety of electrophilic substitution reactions. chemimpex.comvulcanchem.com These reactions are fundamental in creating more complex molecular architectures. chemimpex.com The presence of the bromine atom and the carbonyl group influences the regioselectivity of these substitutions.

Generally, aromatic compounds undergo electrophilic substitution where an electrophile replaces an atom on the aromatic ring. ddugu.ac.in This typically occurs in a two-step mechanism: the initial attack of the electrophile on the π-electron system of the ring to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. ddugu.ac.in Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. ddugu.ac.in

In the context of tetralone derivatives, direct bromination of 1-tetralone (B52770), for instance, requires careful control of reaction conditions to achieve regioselective substitution at the desired position. vulcanchem.com For this compound, the existing bromine atom and the carbonyl group will direct incoming electrophiles to specific positions on the aromatic ring, a key consideration in synthetic design. The ability to undergo such reactions makes this compound a valuable building block in organic synthesis. chemimpex.com

Nucleophilic Reactions and Derivatization Studies of this compound

The ketone functional group in this compound is a primary site for nucleophilic attack. This reactivity allows for a wide range of derivatization studies. The carbon-bromine bond also provides a handle for various transition-metal-catalyzed cross-coupling reactions.

The carbonyl group can undergo typical reactions with nucleophiles. For instance, reduction of the ketone leads to the corresponding alcohol. libretexts.org Nucleophilic addition of organometallic reagents, such as Grignard reagents, can be used to introduce new carbon-carbon bonds. libretexts.org Condensation reactions with nitrogen-based nucleophiles can form imines or hydrazones. vulcanchem.com

Furthermore, the bromine substituent on the aromatic ring is a key site for derivatization through cross-coupling reactions. These reactions, often catalyzed by palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Examples of such reactions that could be applied to this compound include:

Suzuki-Miyaura coupling: Reaction with boronic acids or their esters. researchgate.net

Negishi coupling: Reaction with organozinc reagents. researchgate.net

Sonogashira coupling: Reaction with terminal alkynes. researchgate.net

Heck reaction: Reaction with alkenes. researchgate.net

These coupling reactions significantly expand the synthetic utility of this compound, enabling the introduction of a wide variety of substituents at the 7-position.

Annulation and Cyclization Reaction Pathways

This compound and its derivatives are valuable precursors in annulation and cyclization reactions to construct polycyclic systems. These reactions are crucial for synthesizing complex natural products and other biologically active molecules.

One notable application is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring. For example, the Robinson annulation of a 2-tetralone (B1666913) derivative with ethyl vinyl ketone has been used to prepare tricyclic enones. cdnsciencepub.com

Furthermore, N-heterocyclic carbene (NHC)-catalyzed annulation reactions have been explored with tetralone derivatives. For instance, a theoretical study investigated the [3+3] annulation reaction of a bromoenal with β-tetralone catalyzed by an NHC. researchgate.net Such reactions can lead to the formation of complex heterocyclic frameworks. Atroposelective intramolecular (4+2) annulation reactions have also been developed to create axially chiral molecules. beilstein-journals.org

The cyclization of precursors is a common strategy for synthesizing tetralones. For example, 4-(4-bromophenyl)butanoic acid can be cyclized via an intramolecular Friedel-Crafts acylation to yield 7-bromo-1-tetralone (B30877). vulcanchem.com This highlights the importance of cyclization pathways in accessing the core tetralone structure.

Oxidation Reactions Involving this compound Precursors

The synthesis of tetralones often involves the oxidation of their corresponding tetrahydronaphthalene precursors. The regioselectivity of this oxidation is a critical aspect of the synthetic strategy.

A common method for this transformation is the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidizing agent. acs.org The oxidation of functionalized tetrahydronaphthalenes to α-tetralones can be achieved with high regioselectivity in good yields using DDQ in refluxing aqueous acetic acid. acs.org This method is effective for the benzylic oxidation to form the ketone.

In some cases, the oxidation of related bromo-substituted cyclic compounds has been studied. For example, the oxidation of 7-bromo-5H-benzo chembk.comannulene with reagents like chromium trioxide (CrO₃) and selenium dioxide (SeO₂) has been investigated, leading to various benzotropone derivatives. beilstein-journals.org While not directly involving this compound, these studies provide insights into the oxidative behavior of related bromo-substituted cyclic systems.

| Precursor | Oxidizing Agent | Product | Reference |

| Functionalized Tetrahydronaphthalenes | DDQ | α-Tetralones | acs.org |

| 7-bromo-5H-benzo chembk.comannulene | CrO₃, SeO₂ | Benzotropone derivatives | beilstein-journals.org |

Stereochemical Aspects and Control in this compound Reactions

The stereochemistry of reactions involving this compound and its derivatives is a critical consideration, particularly in the synthesis of chiral molecules. The tetralone scaffold can possess stereogenic centers, and controlling their configuration is essential for producing enantiomerically pure products.

Ring-closure reactions are one area where stereochemistry is important. For instance, the cyclization of β-(p-bromophenyl)ethyl acetoacetic esters has been studied to control the formation of specific stereoisomers. dss.go.th

In recent years, organocatalysis has emerged as a powerful tool for controlling stereochemistry. Atroposelective reactions, which create axial chirality, have been developed using organocatalysts. For example, an atroposelective intramolecular (4+2) annulation has been used to synthesize axially chiral indolines. beilstein-journals.org While not directly using this compound, these methodologies could potentially be adapted.

Furthermore, the stereospecific derivatization of related cyclic ethers has been demonstrated. Nickel-catalyzed cross-coupling reactions of aryl-substituted tetrahydrofurans and tetrahydropyrans proceed with high diastereoselectivity, conserving the stereochemical information of the starting material. acs.org This highlights the potential for stereocontrolled transformations of cyclic structures related to tetralones.

The development of stereoselective methods for the synthesis and derivatization of this compound is an active area of research, driven by the demand for enantiomerically pure compounds in various fields, including medicinal chemistry.

Applications of 7 Bromo 2 Tetralone in Organic Synthesis

Building Block for the Construction of Diverse Heterocyclic Compounds

The reactivity of 7-Bromo-2-tetralone makes it a valuable starting material for synthesizing a variety of heterocyclic compounds, which are core structures in many pharmaceutically active agents. researchgate.net The ketone and bromo-substituted aromatic ring provide two distinct reaction sites for building complex fused ring systems.

A notable example is its use in the synthesis of amino alcohol derivatives containing 1,3,4-oxadiazole (B1194373) moieties. In a multi-step synthesis, this compound serves as the foundational starting material. arkat-usa.org The process involves key steps such as the Strecker reaction and a cyclization using phosphorus oxychloride (POCl₃) to construct the oxadiazole ring. arkat-usa.org Research has shown that some of the resulting compounds are potent agonists for the sphingosine (B13886) 1-phosphate receptor type 1 (S1P₁), highlighting the importance of the this compound scaffold in medicinal chemistry. arkat-usa.org

The general utility of tetralones as precursors for heterocyclic systems is well-established, with various substituted tetralones being used to create fused heterocycles like pyrazolines, isoxazolines, and pyrimidines. researchgate.netsemanticscholar.org

Table 1: Examples of Heterocyclic Compounds Derived from Tetralone Precursors

| Precursor | Reaction Type | Resulting Heterocycle | Reference |

| This compound | Strecker reaction, Cyclization | Amino alcohol-substituted 1,3,4-Oxadiazole | arkat-usa.org |

Precursor in Total Synthesis of Natural Products Containing Tetralone Subunits

The tetralone framework is a structural motif present in a wide array of natural products known for their diverse biological activities. acs.org Consequently, tetralone derivatives are valuable precursors in the total synthesis of these complex molecules. researchgate.net While direct examples of this compound in the total synthesis of a named natural product are not extensively documented, its structural analogs are key to synthesizing complex alkaloids.

For instance, the closely related 7-methoxy-2-tetralone (B1200426) is a crucial intermediate in the synthesis of various tetrahydroisoquinoline alkaloids. guidechem.com Similarly, 6,7-dimethoxy-2-tetralone (B1583830) is a documented starting material for many dopaminergic compounds and natural alkaloids. arkat-usa.org These syntheses underscore the strategic importance of the 2-tetralone (B1666913) core in constructing the complex polycyclic systems found in nature. The bromo-functionality in this compound offers a synthetic handle for further transformations, such as cross-coupling reactions, which are essential for building the carbon skeleton of intricate natural products.

Role in the Development of Novel Ligands in Coordination Chemistry

In the field of coordination chemistry, this compound serves as a precursor for the creation of novel ligands used in catalysis and materials science. chemimpex.comguidechem.com The ability to form stable complexes with various transition metals makes these ligands valuable for developing new catalysts with specific properties. chemimpex.com

A general strategy involves the condensation of a tetralone with hydrazide derivatives to form hydrazone ligands. These ligands can then chelate with transition metal ions, such as Co(II), Ni(II), Cu(II), and Zn(II), through the imine nitrogen and the enolized carbonyl oxygen. This process typically results in stable, octahedral metal complexes. The resulting coordination compounds have been investigated for their biological activities and have shown potential as antimicrobial and cytotoxic agents.

Furthermore, tetralone analogs like 7-bromoindan-1-one have been used to synthesize constrained cyclic β-enaminoketonato ligands. These ligands form complexes with metals like zirconium, which have shown improved catalytic capabilities in processes such as ethylene (B1197577) polymerization. This highlights the role of bromo-substituted cyclic ketones in developing sophisticated ligands for organometallic catalysis.

Table 2: Ligands and Metal Complexes Derived from Tetralone Scaffolds

| Ligand Type | Metal Ions | Application Area | Reference |

| Hydrazones | Co(II), Ni(II), Cu(II), Zn(II) | Antimicrobial, Cytotoxic studies | |

| β-Enaminoketonato | Zirconium (IV) | Ethylene polymerization catalysis |

Utility in the Construction of Fluorescent Probes

The bicyclic and conjugated aromatic structure of the tetralone core makes it a significant structural unit for developing fluorescent probes. rsc.org While research on 7-bromo-1-tetralone (B30877) has more explicitly detailed its role, the principles apply to the 2-tetralone isomer as well. By chemically modifying the tetralone scaffold, it is possible to create molecules with an internal electron push-pull system. When such a molecule interacts with a specific analyte, its fluorescence signal can change dramatically, allowing for sensitive detection. rsc.org

This principle has been applied in the development of chemosensors. For example, a fluorescent sensor for the ratiometric detection of Thorium (Th⁴⁺) ions was synthesized using 2-tetralone as a key starting material. The synthesis involved the reaction of 2-tetralone with 5-bromo-2-thiophenecarboxaldehyde to build a thiophene-appended phenanthridine (B189435) system. The resulting molecule exhibited a distinct fluorescence response upon binding to Th⁴⁺ ions, demonstrating the utility of the tetralone unit in creating selective and sensitive fluorescent chemosensors. Probes derived from such scaffolds are valued for their high sensitivity, rapid response time, and applicability in fluorescence imaging across biomedical and environmental fields. rsc.org

Exploration of Biological and Pharmaceutical Research Applications of 7 Bromo 2 Tetralone Derivatives

Synthesis of Potential Therapeutic Agents

The functional groups within 7-Bromo-2-tetralone make it an ideal starting material for the synthesis of more complex molecules with potential therapeutic applications. chemimpex.com

Precursors for Anti-inflammatory and Analgesic Agents

In the pharmaceutical industry, this compound is a key intermediate in the synthesis of potential anti-inflammatory and analgesic (pain-relieving) drugs. chemimpex.comchemimpex.com Its chemical structure can be modified to create derivatives that may help reduce inflammation and alleviate pain. chemimpex.comchemimpex.com The tetralone family of compounds, to which this compound belongs, is known for a variety of biological activities, including anti-inflammatory properties. ontosight.ai

Intermediates in Antitussive Compound Synthesis

Research has demonstrated the use of this compound as an intermediate in the creation of new hydantoin (B18101) compounds. hep.com.cnhep.com.cn Some of these resulting compounds have shown significant antitussive (cough-suppressing) effects in studies on ammonia-induced coughing in mice. hep.com.cnhep.com.cn This synthesis involves a series of chemical reactions, including the Ullmann reaction, Suzuki reaction, and Bucherer-Berg's reaction, to produce the final bioactive molecules. hep.com.cnhep.com.cn

Investigations into Antitumor and Antifungal Activity

Derivatives of tetralone have been a focus of research for their potential antitumor and antifungal properties. google.com Studies have shown that certain tetralone derivatives can inhibit the growth of cancer cells and exhibit activity against various fungi. google.com For instance, some 2-bromo-1-tetralone (B83307) derivatives have demonstrated antitumor activity against leukemia in mice and have shown antifungal effects superior to agents like griseofulvin, particularly against Trichophyton microorganisms. google.com

Key Intermediate in Specific Drug Synthesis (e.g., Dezocine)

This compound and its analogs are crucial intermediates in the synthesis of specific drugs, such as the opioid analgesic Dezocine. wikipedia.orgbeilstein-journals.orgd-nb.info The synthesis of Dezocine often starts with a related compound, 1-methyl-7-methoxy-2-tetralone, which is then alkylated using 1,5-dibromopentane (B145557) to form a key intermediate. beilstein-journals.orgd-nb.infoevitachem.comsigmaaldrich.com This intermediate then undergoes several more steps to produce the final drug. wikipedia.orgevitachem.com Researchers have developed enantioselective methods to improve the efficiency of this synthesis. beilstein-journals.orgd-nb.info

Research into Neuroprotective Activities of this compound Analogs

Analogs of this compound are being investigated for their potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's. ontosight.ainih.gov Studies on related tetralone derivatives have shown that they can protect neurons from damage caused by oxidative stress and other factors. nih.gov For example, a series of α,β-unsaturated carbonyl-based tetralone derivatives were found to be protective against amyloid β-induced neuronal cell death. nih.gov Some of these compounds also showed inhibitory activity against enzymes linked to Alzheimer's disease, such as monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE). nih.gov

Studies on Antimicrobial Properties of this compound Derivatives

The antimicrobial properties of this compound derivatives are an active area of research. ekb.eg Preliminary studies have indicated that some of these compounds show promising activity against various bacterial strains. The mechanism of action is thought to involve the disruption of bacterial cell membranes. Other related bromo-tetralone derivatives have also exhibited broad-spectrum antimicrobial effectiveness. ekb.eg For instance, certain hydrazone derivatives of tetralone have shown potent activity against bacteria such as S. aureus and E. coli, as well as fungal species like A. niger and C. albicans. bohrium.com

Interactive Data Tables

Table 1: Investigated Activities of this compound Derivatives

| Area of Research | Type of Activity Investigated | Key Findings | References |

| Therapeutic Agents | Anti-inflammatory & Analgesic | Precursor for potential anti-inflammatory and pain-relieving drugs. | chemimpex.comchemimpex.com |

| Therapeutic Agents | Antitussive | Intermediate in the synthesis of compounds with cough-suppressing effects. | hep.com.cnhep.com.cn |

| Therapeutic Agents | Antitumor & Antifungal | Derivatives show potential in inhibiting cancer cell growth and fungal activity. | google.com |

| Drug Synthesis | Dezocine Intermediate | A key building block in the chemical synthesis of the analgesic drug Dezocine. | wikipedia.orgbeilstein-journals.orgd-nb.info |

| Neuroprotection | Neuroprotective Activities | Analogs show promise in protecting nerve cells from damage. | nih.gov |

| Antimicrobial | Antimicrobial Properties | Derivatives exhibit activity against various bacteria and fungi. | ekb.egbohrium.com |

Modulation of Biological Pathways and Mechanisms by Tetralone Structures

The tetralone scaffold, a bicyclic structure composed of a fused benzene (B151609) and cyclohexanone (B45756) ring, is recognized as a "privileged structure" in medicinal chemistry. This designation stems from its ability to serve as a versatile framework for the development of ligands that can interact with a diverse range of biological targets. Derivatives of tetralone, including those of this compound, have been shown to modulate numerous biological pathways through various mechanisms, positioning them as valuable candidates in drug discovery for a spectrum of diseases, including inflammatory conditions, cancer, and metabolic and neurological disorders. wipo.intnih.gov

Inhibition of Inflammatory Pathways

A significant area of research has focused on the anti-inflammatory potential of tetralone derivatives, particularly their ability to inhibit the Macrophage Migration Inhibitory Factor (MIF). nih.govtandfonline.comfigshare.comnih.gov MIF is a pro-inflammatory cytokine with a unique tautomerase enzymatic activity that is crucial to its role in the inflammatory cascade. nih.govnih.gov Certain E-2-arylmethylene-1-tetralone derivatives have been shown to efficiently bind to the active site of MIF, inhibiting its tautomeric functions. nih.govtandfonline.comfigshare.com This inhibition leads to a downstream dampening of the inflammatory response.

The proposed mechanism for this inhibition involves a Michael addition reaction, where the α,β-unsaturated ketone of the tetralone derivative reacts with the N-terminal proline (Pro1) residue in the MIF active site. researchgate.net This covalent interaction blocks the enzyme's catalytic activity.

Studies have demonstrated that specific tetralone derivatives can markedly inhibit the production of reactive oxygen species (ROS) and nitrite (B80452), suppress the activation of the critical inflammatory transcription factor NF-κB, and reduce the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and the chemokine CCL2. nih.govfigshare.comnih.gov

| Compound Derivative | Inhibitory Target | Key Biological Effect | Mechanism of Action |

|---|---|---|---|

| E-2-arylmethylene-1-tetralones | Macrophage Migration Inhibitory Factor (MIF) | Reduced production of ROS, nitrite, and pro-inflammatory cytokines (TNF-α, IL-6, CCL2). Attenuation of macrophage activation. | Inhibition of MIF's tautomerase activity, likely via Michael addition to the N-terminal proline residue. |

| 2-pyridyl substituted tetralone (Compound 24) | MIF Tautomerase | Markedly inhibited ROS and nitrite production, NF-κB activation, and cytokine expression. | High-potency inhibition of MIF's ketonase activity. |

| p-methyl substituted tetralone (Compound 4) | MIF Tautomerase | Showed high activity and selectivity as a MIF inhibitor. | Inhibition of MIF's ketonase activity. |

Modulation of Cancer-Related Pathways

The tetralin (tetrahydronaphthalene) ring, the core of tetralone, is a structural component of several clinically used anticancer drugs, including the topoisomerase II inhibitors etoposide (B1684455) and teniposide, as well as DNA-intercalating anthracycline antibiotics like doxorubicin. nih.gov This has spurred extensive research into novel tetralone derivatives for their antiproliferative activities.

Brominated tetralones, in particular, have been identified as inhibitors of topoisomerase IIα, an enzyme critical for DNA replication and repair in cancer cells. Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis (programmed cell death). Furthermore, derivatives of 5-bromo-2-tetralone (B157838) have been shown to induce apoptosis by modulating apoptotic pathways and causing cell cycle arrest. Some longifolene-derived tetralone compounds have demonstrated significant and broad-spectrum antitumor activity against a range of human cancer cell lines, with some exhibiting greater potency than the standard chemotherapeutic agent 5-fluorouracil. nih.gov

| Compound Derivative | Cancer Cell Line | Reported Activity (IC50) | Proposed Mechanism |

|---|---|---|---|

| 5-Bromo-2-tetralone | Breast and colorectal cancer | 10 µM to 20 µM | Induction of apoptosis via cell cycle arrest and modulation of apoptotic pathways. |

| Longifolene-derived tetralone (Compound 6g) | MCF-7 (Breast) | 4.42 ± 2.93 µM | Antiproliferative; likely involves topoisomerase inhibition. |

| Longifolene-derived tetralone (Compound 6h) | A549 (Lung) | 9.89 ± 1.77 µM | Antiproliferative; likely involves topoisomerase inhibition. |

| Longifolene-derived tetralone (Compound 6d) | Broad-spectrum (T-24, MCF-7, HepG2, A549, HT-29) | Potent activity across multiple cell lines | Antiproliferative; likely involves topoisomerase inhibition. |

Interference with Metabolic Pathways

Tetralone structures have also been investigated for their role in modulating metabolic pathways. A notable target is acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), the enzyme that catalyzes the final step in triglyceride synthesis. nih.govnih.gov As elevated triglyceride levels are linked to obesity and insulin (B600854) resistance, DGAT1 inhibitors are of significant therapeutic interest. nih.gov Research into a novel series of tetralone derivatives identified potent and selective DGAT1 inhibitors. nih.govnih.gov For example, the derivative 6,7-dichloro-1-tetralone (B1584135) has been studied in this context, and structure-activity relationship (SAR) studies have shown that modifications to the tetralone core can significantly enhance inhibitory potency against DGAT1. One such derivative demonstrated an IC₅₀ value of 3 nM against human DGAT1.

Modulation of Central Nervous System (CNS) Pathways

Derivatives of tetralone have been developed as potent modulators of key targets within the central nervous system. Specifically, tetralone-based amines have been designed as monoamine reuptake inhibitors, which prevent the reabsorption of neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) from the synaptic cleft. wipo.intgoogle.com By increasing the concentration of these neurotransmitters, these compounds can modulate the biological pathways associated with conditions such as depression, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease. wipo.intgoogle.com

Additionally, α-tetralone derivatives have been synthesized and evaluated as highly potent inhibitors of monoamine oxidase (MAO), another critical enzyme in neurotransmitter metabolism. nih.govresearchgate.netresearchgate.net Both MAO-A and MAO-B isoforms are targeted, with some derivatives showing nanomolar potency and high selectivity for the MAO-B isoform, which is a key target in the treatment of Parkinson's disease. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies on 7 Bromo 2 Tetralone Systems

Mechanistic Elucidation of Reaction Pathways Involving 7-Bromo-2-tetralone

Computational chemistry serves as a powerful tool to unravel the intricate details of reaction mechanisms that are often challenging to determine experimentally. For reactions where this compound is a starting material, theoretical calculations can map out the potential energy surface, identifying transition states and intermediates. researchgate.netresearchgate.net This allows for a step-by-step understanding of how reactants are converted into products.

For instance, in the synthesis of complex heterocyclic compounds derived from this compound, computational models can elucidate the sequence of bond-forming and bond-breaking events. researchgate.net Studies on related systems have shown that quantum chemical calculations can predict plausible reaction mechanisms, such as whether a reaction proceeds through a concerted or a stepwise pathway. researchgate.net While specific in-depth studies on this compound's reaction pathways are not extensively detailed in the provided results, the use of this compound as a precursor in the synthesis of quinazolin-4(3H)-one and 1,3,4-oxadiazole (B1194373) derivatives suggests that computational methods are crucial for understanding the cyclization and substitution reactions involved. researchgate.netresearchgate.netresearchgate.net

Application of Advanced Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has become a standard method in computational chemistry for studying the electronic structure and properties of molecules like this compound. DFT calculations can provide a wealth of information, including optimized molecular geometry, electronic charge distribution, and molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). researchgate.net

These calculations are fundamental to understanding the reactivity of this compound. For instance, the energies of the HOMO and LUMO can indicate the molecule's susceptibility to nucleophilic or electrophilic attack. The calculated electrostatic potential can highlight the electron-rich and electron-poor regions of the molecule, further predicting sites of reaction.

In studies where this compound is a precursor, DFT calculations have been employed to analyze the properties of the resulting, more complex molecules. researchgate.netresearchgate.net These analyses often involve correlating theoretical data with experimental findings, such as spectroscopic data, to validate the computational models. researchgate.net

Below is a table summarizing some of the computational chemistry data available for this compound.

| Computational Property | Value |

| Topological Polar Surface Area (TPSA) | 17.07 |

| LogP | 2.5069 |

| Number of Hydrogen Bond Acceptors | 1 |

| Number of Hydrogen Bond Donors | 0 |

| Number of Rotatable Bonds | 0 |

| Table 1: Computed Physicochemical Properties of this compound. chemscene.com |

This data, derived from computational models, provides a foundational understanding of the molecule's physical properties, which are directly linked to its electronic structure as calculated by methods like DFT.

Advanced Analytical Techniques for Characterization in Research Contexts

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 7-Bromo-2-tetralone. These methods provide detailed information about the compound's atomic composition and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for probing the structure of this compound. Both ¹H NMR and ¹³C NMR are routinely used.

¹H NMR (Proton NMR) provides information about the number of different types of protons and their relative positions in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the peaks in the ¹H NMR spectrum are used to assign protons to their specific locations within the this compound structure. Although specific spectral data can vary slightly based on the solvent and instrument frequency, typical assignments can be made. For instance, in a related compound, 7-bromo-1-tetralone (B30877), the aromatic protons show distinct signals from the aliphatic protons of the tetralone ring. rsc.org

¹³C NMR (Carbon-13 NMR) reveals the number of different carbon environments in the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, allowing for the complete mapping of the carbon skeleton. For example, the carbonyl carbon (C=O) typically appears as a downfield signal, clearly distinguishable from the aromatic and aliphatic carbons. chemicalbook.comrsc.org

Interactive Table: Representative NMR Data for Tetralone Derivatives

| Nucleus | Chemical Shift Range (ppm) | Typical Multiplicity | Assignment |

| ¹H | 7.0 - 8.0 | d, dd, s | Aromatic Protons |

| ¹H | 2.0 - 3.5 | t, m | Aliphatic Protons (CH₂) |

| ¹³C | 190 - 210 | s | Carbonyl Carbon (C=O) |

| ¹³C | 120 - 150 | s, d | Aromatic Carbons |

| ¹³C | 20 - 50 | t | Aliphatic Carbons (CH₂) |

| Note: Data is generalized for tetralone structures and may vary for this compound. |

Infrared (IR) Spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule. A characteristic peak for the carbonyl group (C=O) stretch is expected in the range of 1680-1715 cm⁻¹. Other absorptions corresponding to C-H bonds (aromatic and aliphatic) and the C-Br bond would also be present. rsc.orgresearchgate.netgoogle.com

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This technique is crucial for confirming the molecular weight of this compound (225.08 g/mol ). uni.lunih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by determining the mass with very high precision. rsc.org The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are essential for separating this compound from impurities and confirming its identity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique to assess the purity of this compound. A sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. By comparing the retention time of the sample with that of a known standard, the identity of the compound can be confirmed. The area under the peak in the chromatogram is proportional to the concentration, allowing for quantitative purity analysis. Purity levels of 99.48% for a related tetralone have been reported using HPLC. medchemexpress.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for volatile compounds. In GC-MS analysis, the sample is vaporized and separated in a GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component. This allows for both the identification of this compound and the detection and identification of any volatile impurities. almacgroup.commst.dkshimadzu.com The purification of reaction products is often monitored by techniques like thin-layer chromatography (TLC), and the final product is purified by column chromatography. rsc.orgumich.edu

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes to 7-Bromo-2-tetralone

While several methods exist for the synthesis of this compound, the development of more sustainable and efficient routes remains a critical research objective. Traditional methods often involve harsh reagents, multiple steps, and the generation of significant waste. Future research should prioritize the development of "green" synthetic strategies that are both economically viable and environmentally benign.

Key areas for future investigation include:

Catalytic C-H Activation/Bromination: Direct and selective C-H activation followed by bromination of the tetralone scaffold would represent a significant advancement over classical multi-step approaches. Research into novel transition-metal or organocatalytic systems that can achieve high regioselectivity for the 7-position is highly desirable.

Flow Chemistry Approaches: The implementation of continuous flow technologies could offer improved safety, scalability, and efficiency for the synthesis of this compound. Flow reactors can enable precise control over reaction parameters, potentially leading to higher yields and purities while minimizing reaction times and waste.

Biocatalytic Methods: Exploring enzymatic transformations for the synthesis of this compound presents an attractive green alternative. The use of engineered enzymes, such as halogenases, could provide a highly selective and environmentally friendly route to this key intermediate. For instance, the biotransformation of 6-bromo-2-tetralone (B1270756) to its corresponding alcohol using yeast has been explored, suggesting the potential for biocatalytic approaches in this area. researchgate.net

Discovery and Characterization of New Biological Activities of this compound Derivatives

The tetralone core is a privileged scaffold in medicinal chemistry, and derivatives of this compound have shown promise in various therapeutic areas. chemimpex.comguidechem.comchemimpex.com Future research should focus on the systematic exploration of the biological activities of novel derivatives, leveraging the bromo-substituent for further chemical diversification.

Promising research directions include:

Anticancer Agents: Tetralin derivatives have been investigated for their potential as antitumor agents. nih.gov The synthesis and evaluation of new this compound derivatives, particularly those incorporating heterocyclic moieties like 1,2,4-triazole, could lead to the discovery of potent and selective anticancer compounds. nih.govmdpi.com

Anti-inflammatory and Analgesic Agents: this compound serves as a precursor for potential anti-inflammatory and analgesic drugs. chemimpex.comchemimpex.com Further derivatization and biological screening could identify new compounds with improved efficacy and safety profiles. Tetralone derivatives have been shown to act as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase, suggesting a potential mechanism for their anti-inflammatory effects. tandfonline.com

Antimicrobial and Antifungal Agents: There is a growing need for new antimicrobial and antifungal agents. The tetralone scaffold has been explored for these applications, and new derivatives of this compound should be screened against a broad panel of bacterial and fungal pathogens. acs.orgresearchgate.netgoogle.com

Neurological Disorders: The tetralone structure is present in compounds with activity in the central nervous system. Future studies could explore the potential of this compound derivatives as modulators of various receptors and enzymes implicated in neurological disorders.

| Derivative Class | Potential Biological Activity | Key Research Focus |

| Triazole-containing derivatives | Anticancer | Synthesis of novel compounds and evaluation against various cancer cell lines. nih.govmdpi.com |

| Hydantoin (B18101) derivatives | Antitussive | Synthesis and bioactivity screening of new hydantoin compounds derived from this compound. hep.com.cn |

| Functionalized α-tetralones | Antibacterial, Antifungal | Synthesis and evaluation against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. acs.org |

Deeper Mechanistic Insights into Complex Transformations Involving this compound

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and developing novel synthetic methodologies. The interplay between the ketone functionality and the bromo-substituted aromatic ring gives rise to complex reactivity that warrants further investigation.

Areas requiring deeper mechanistic study include:

Metal-Catalyzed Cross-Coupling Reactions: While Suzuki, Heck, and other cross-coupling reactions are commonly employed to modify the aromatic ring, a detailed mechanistic understanding of these processes with this compound as a substrate is often lacking. Kinetic studies, computational modeling, and the isolation of reaction intermediates could provide valuable insights.

Enolate Chemistry and Annulation Reactions: The ketone moiety allows for a rich array of enolate-based transformations. Mechanistic studies of annulation reactions, such as the organocatalytic [3+2] annulation of β-tetralones, can guide the development of new strategies for constructing complex polycyclic systems. thieme-connect.com

Radical Reactions: The brominated aromatic ring can participate in radical-mediated transformations. Investigating the mechanism of these reactions, including initiation, propagation, and termination steps, could open up new avenues for functionalization. Studies on the CAN-mediated intramolecular cyclization of δ-aryl-β-dicarbonyl compounds provide a basis for exploring such radical pathways. researchgate.net

Ruthenium-Catalyzed C-N Bond Activation: Research into the mechanism of ruthenium-catalyzed C-N bond activation reactions using substrates like 7-bromo-1-tetralone (B30877) has provided insights into the formation of unexpected byproducts and has helped to elucidate the reaction pathway. marquette.edu Similar detailed mechanistic studies on reactions involving this compound are needed.

Expanding Applications of this compound in Emerging Fields of Chemical Research

Beyond its established roles in medicinal and synthetic chemistry, this compound holds potential for application in several emerging fields. Its unique combination of functional groups makes it an attractive building block for the creation of novel materials with tailored properties.

Future applications to be explored include:

Q & A

Q. What are the standard synthetic routes for 7-Bromo-2-tetralone, and how can researchers optimize yield and purity?

Methodological Answer:

- Synthetic Routes : Common methods include bromination of 2-tetralone using brominating agents (e.g., N-bromosuccinimide or Br₂ in acetic acid). Optimization involves adjusting reaction temperature, stoichiometry, and catalyst choice (e.g., Lewis acids like FeCl₃).

- Purity Control : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Monitor purity via TLC and HPLC (retention time comparison with standards) .

- Yield Improvement : Use inert atmospheres (N₂/Ar) to minimize side reactions. Validate intermediates via NMR (¹H/¹³C) and FTIR to confirm structural integrity .

Q. How should researchers characterize this compound to confirm its structural identity?

Methodological Answer:

- Spectroscopic Techniques :

- NMR : Analyze ¹H (δ ~2.8–3.1 ppm for tetralone protons, δ ~4.5–5.0 ppm for bromine-coupled protons) and ¹³C NMR (carbonyl peak ~200 ppm).

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peak (M⁺ at m/z 225–227 for C₁₀H₉BrO).

- FTIR : Detect carbonyl stretch (~1680–1720 cm⁻¹) and C-Br vibration (~550–650 cm⁻¹) .

- Supplementary Data : Include melting point (mp) and elemental analysis (C, H, Br) in supporting information .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Storage Protocols : Store at 0–6°C in amber vials to prevent photodegradation. Use desiccants (silica gel) to avoid moisture-induced hydrolysis.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Compare degradation products (e.g., dehalogenation or oxidation) with fresh samples .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:

- Detailed Protocols : Document reaction parameters (time, temperature, solvent ratios) and equipment specifications (e.g., reflux condenser type).

- Replication : Provide step-by-step procedures in supplementary materials, including troubleshooting steps (e.g., handling exothermic bromination) .

Advanced Research Questions

Q. How do substituent effects on the tetralone ring influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Mechanistic Studies : Use DFT calculations (e.g., Gaussian or ORCA) to model electronic effects. Compare Hammett σ values for substituents (e.g., electron-withdrawing groups at position 7).

- Experimental Validation : Perform Suzuki-Miyaura couplings with aryl boronic acids; monitor reaction rates via GC-MS. Correlate yields with computed activation energies .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

Methodological Answer:

- Impurity Profiling : Use UPLC-MS/MS with a C18 column (1.7 µm particle size) for high-resolution separation. Identify impurities via tandem MS fragmentation patterns.

- Quantitation : Develop a calibration curve using spiked samples (0.1–5% impurity levels). Validate method precision (%RSD < 2%) and accuracy (spike recovery 95–105%) .

Q. How can computational chemistry predict the regioselectivity of this compound in electrophilic substitution reactions?

Methodological Answer:

Q. What statistical approaches are suitable for resolving contradictory data in the catalytic activity of this compound derivatives?

Methodological Answer:

Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.